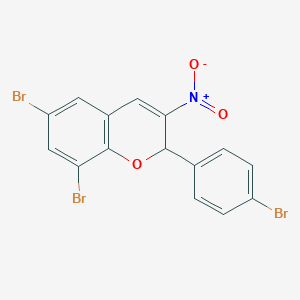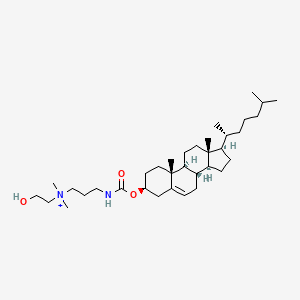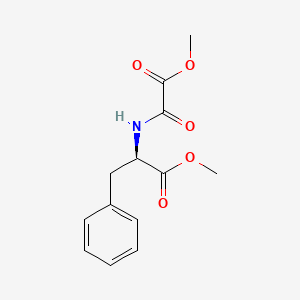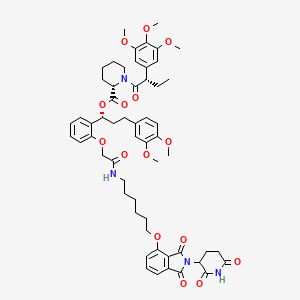
FKBP12 PROTAC dTAG-13
Übersicht
Beschreibung
FKBP12 PROTAC dTAG-13 (dTAG-13) is a PROTAC-based heterobifunctional degrader . It is a selective degrader of FKBP12F36V with expression of FKBP12F36V in-frame with a protein of interest . FKBP12 PROTAC dTAG-13 effectively engages FKBP12F36V and CRBN, thereby selectively degrading FKBP12F36V .
Synthesis Analysis
The synthesis of FKBP12 PROTAC dTAG-13 involves the creation of a chemical biology system that leverages the potency of cell-permeable heterobifunctional degraders . The dTAG system pairs a novel degrader of FKBP12 F36V with expression of FKBP12 F36V in-frame with a protein of interest .Molecular Structure Analysis
The molecular formula of FKBP12 PROTAC dTAG-13 is C57H68N4O15 . The InChIKey is BJFBRLAWLPZOMJ-QHVFGHLPSA-N . The molecular weight is 1049.2 g/mol .Chemical Reactions Analysis
FKBP12 PROTAC dTAG-13 treatment leads to rapid and selective CRBN-mediated degradation of FKBP12 F36V in cells . It causes rapid degradation of nuclear and cytoplasmic FKBP12F36V fusion chimeras .Physical And Chemical Properties Analysis
The physical and chemical properties of FKBP12 PROTAC dTAG-13 are characterized by its molecular formula C57H68N4O15 and its molecular weight 1049.2 g/mol .Wissenschaftliche Forschungsanwendungen
Targeted Protein Degradation
dTAG-13 is a heterobifunctional degrader that targets specific proteins for degradation in a spatio-temporal manner . It’s part of the field of targeted proteolysis, which has seen many methodologies aimed at targeting specific proteins for degradation .
Understanding Protein Function
The application of dTAG-13 can help in understanding protein function as well as their potential in therapeutics . It provides an alternative to genetic methods for target validation .
Rapid Protein Degradation
dTAG-13 allows proteins of interest to be rapidly degraded, in a reversible and tuneable manner, in response to a chemical stimulus . This is particularly useful in studying fast biological processes .
Modeling Therapeutic Interventions
Degron tagging with dTAG-13 provides numerous opportunities for understanding disease mechanisms and modeling therapeutic interventions . It’s a powerful tool in the field of genome editing and targeted protein degradation .
Selective Degradation of Fusion Proteins
dTAG-13 induces rapid, reversible, and selective degradation of FKBP12 F36V fusion proteins both in vitro and in vivo . It’s generalizable to a range of fusion proteins .
Ubiquitination Research
dTAG-13 is composed of an E3 ubiquitin ligase cereblon (CRBN)-binding thalidomide moiety and an FKBP12 (F36V) mutant-specific ligand AP1867 . It bridges target proteins with CRBN for ubiquitination, making it a valuable tool in ubiquitination research .
Wirkmechanismus
Target of Action
dTAG-13 is a heterobifunctional degrader that targets mutant FKBP12 F36V fusion proteins . This compound is part of the degradation tag (dTAG) system, which harnesses a cell’s protein degradation system to eliminate a protein of interest . The primary targets of dTAG-13 are proteins of interest when expressed as an FKBP12 (F36V) in-frame fusion .
Mode of Action
dTAG-13 operates by forming a ternary complex between the fusion protein and E3 ligase, causing polyubiquitination and degradation of the target protein . It is composed of an E3 ligase ligand linked to a highly selective FKBP12 F36V ligand . This allows for the selective degradation of target proteins of interest .
Biochemical Pathways
The dTAG-13 compound affects the protein degradation pathway in cells . By forming a ternary complex with the fusion protein and E3 ligase, it induces polyubiquitination, a process that tags proteins for degradation . This leads to the elimination of the target protein, altering the protein composition within the cell .
Pharmacokinetics
The pharmacokinetic properties of dTAG-13 include a half-life (T1/2) of 0.986 hours, a time to reach maximum concentration (Tmax) of 1.00 hour, a maximum concentration (Cmax) of 220 ng/mL, and an area under the curve (AUClast and AUC0-inf) of 431 hrng/mL and 468 hrng/mL respectively .
Result of Action
The application of dTAG-13 induces rapid, reversible, and selective degradation of FKBP12 F36V fusion proteins . It has been shown to potently degrade FKBP12F36V-MELK in MDA-MB-468 cells and ENL-FKBP12F36V-HA in MV4;1 cells . This results in changes in the cellular protein composition, which can have various downstream effects depending on the specific target protein .
Action Environment
The action of dTAG-13 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other molecules in the cell that may interact with the target protein or the E3 ligase . Additionally, the compound’s stability may be affected by factors such as pH and temperature . .
Safety and Hazards
Zukünftige Richtungen
Targeted protein degradation (TPD) is an innovative pharmacological modality to directly alter protein abundance with promising clinical potential in cancer, even for undruggable proteins . The potential of these approaches to overcome major issues connected to targeted therapies in sarcomas, including drug resistance, target specificity, and undruggable targets, is being explored .
Eigenschaften
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFBRLAWLPZOMJ-QHVFGHLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H68N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FKBP12 PROTAC dTAG-13 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dTAG-13 interact with its target and what are the downstream effects?
A1: dTAG-13 works by hijacking the cell's own protein degradation machinery. One part of the molecule binds to a protein of interest that has been genetically modified to contain a specific tag called FKBP12F36V [, , , ]. The other part of dTAG-13 binds to an E3 ubiquitin ligase, a component of the ubiquitin-proteasome system responsible for tagging proteins for degradation. This interaction brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome [, , , ].
Q2: What are the advantages of using the dTAG system for protein degradation compared to traditional genetic methods like CRISPR knockout?
A2: The dTAG system offers several advantages over traditional genetic methods:
- Reversibility: Unlike genetic knockouts, the effects of dTAG-13 are reversible. Once the compound is removed, the tagged protein can be re-synthesized [, ]. This allows researchers to study the acute effects of protein loss.
- Rapid Kinetics: dTAG-13 induces rapid degradation of the target protein, typically within hours, which is much faster than genetic methods [, ]. This allows researchers to observe more immediate downstream effects.
- Titratability: The dosage of dTAG-13 can be finely tuned to achieve different levels of protein knockdown [, ]. This allows for a more nuanced understanding of the protein's function.
Q3: Has the dTAG system been used to study any specific proteins in vivo?
A3: Yes, researchers have successfully used the dTAG system to degrade CDK2 and CDK5 in adult mice []. This study demonstrated the feasibility of using dTAG-13 for in vivo protein degradation and provided valuable insights into the physiological consequences of CDK2 and CDK5 loss.
Q4: Are there any potential limitations or challenges associated with using dTAG-13 in vivo?
A4: One challenge encountered in the study utilizing dTAG-13 in vivo was the difficulty in delivering the compound across the blood-brain barrier []. This suggests that modifications or alternative delivery strategies might be needed for targeting proteins within the central nervous system. Additionally, finding the optimal formulation and dosage regimen for in vivo use while minimizing potential toxicity requires careful consideration [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




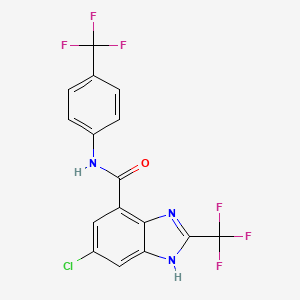
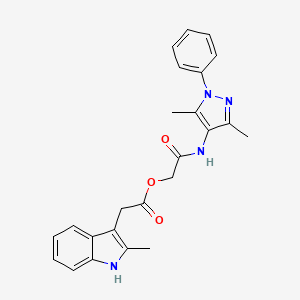
![(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime](/img/structure/B607142.png)
![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)
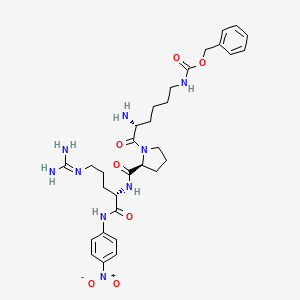

![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)
